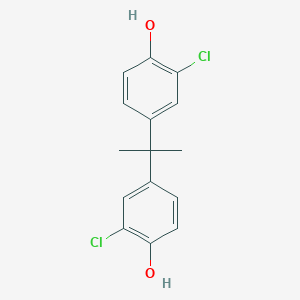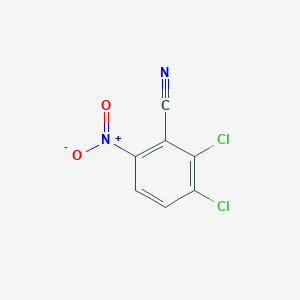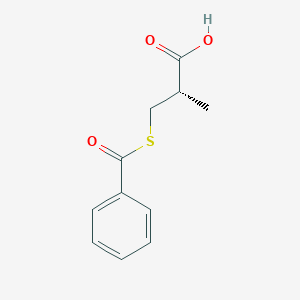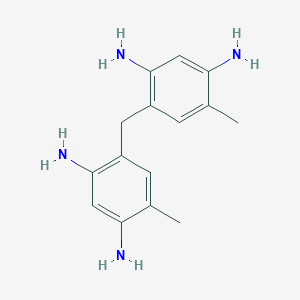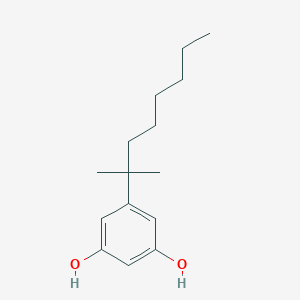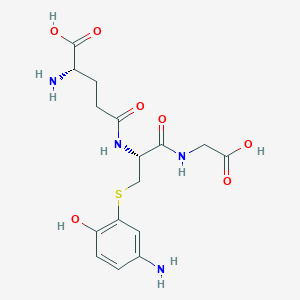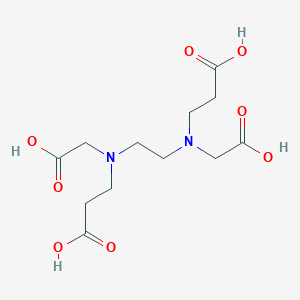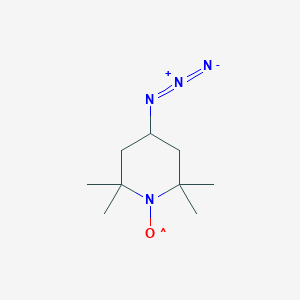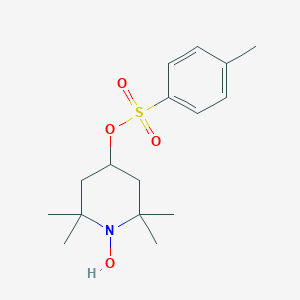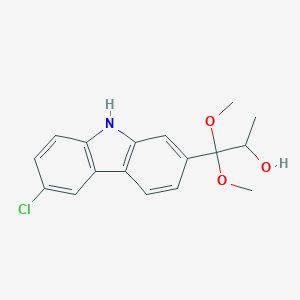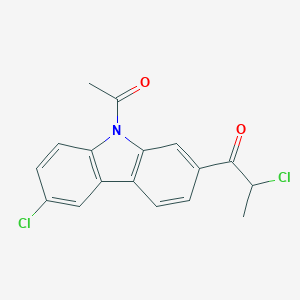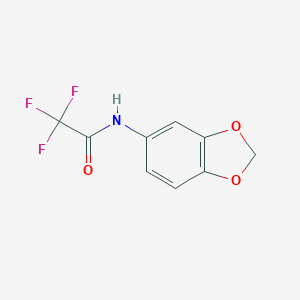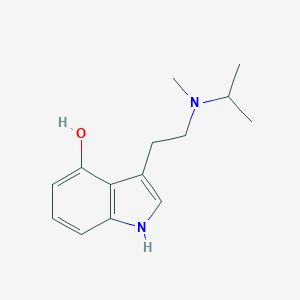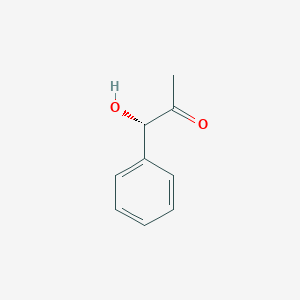
クリナフロキサシン塩酸塩
概要
説明
クリナフロキサシン塩酸塩は、強力な抗生物質特性について研究が進められているフルオロキノロン系抗菌化合物です。 グラム陽性菌、グラム陰性菌、嫌気性菌など、幅広い菌種に対する有望な活性を示していますが、臨床開発は深刻な副作用によって阻害されてきました .
科学的研究の応用
Chemistry: It is used as a model compound for studying the reactivity and stability of fluoroquinolones.
Biology: Clinafloxacin is used in research to understand bacterial resistance mechanisms and to develop new antibiotics.
Medicine: Although not approved for clinical use, clinafloxacin has been investigated for treating infections caused by multi-drug resistant bacteria.
作用機序
クリナフロキサシン塩酸塩は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースおよびトポイソメラーゼIVを阻害することによって、その抗菌効果を発揮します。 これらの酵素に結合することにより、クリナフロキサシンは細菌DNAのスーパーコイリングとアンコイリングを防ぎ、細菌細胞分裂の阻害、ひいては細胞死につながります .
Safety and Hazards
Clinafloxacin hydrochloride is associated with several safety concerns. It has been linked with drug-induced light sensitivity (phototoxicity) and low blood sugar . There is also a warning against using Clinafloxacin in pregnant patients due to possible damage to the developing fetus . In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
生化学分析
Biochemical Properties
Clinafloxacin hydrochloride displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens . It inhibits the bacterial regulatory enzyme DNA gyrase and topoisomerase IV . The nature of these interactions involves the binding of Clinafloxacin hydrochloride to these enzymes, disrupting their function and thus inhibiting bacterial growth .
Cellular Effects
In the presence of ultraviolet light, the chemical structure of Clinafloxacin hydrochloride is degraded, resulting in the formation of toxic, reactive oxygen species that can damage cellular structures—including DNA . This can lead to cell death, particularly in bacterial cells .
Molecular Mechanism
The mechanism of action of Clinafloxacin hydrochloride, like other fluoroquinolones, is derived from its activity against type II topoisomerases DNA gyrase and topoisomerase IV . It binds to these enzymes and inhibits their function, preventing the bacteria from replicating their DNA and thus inhibiting bacterial growth .
Subcellular Localization
As a fluoroquinolone antibiotic, it’s likely that it primarily acts in the cytoplasm where the bacterial DNA replication machinery is located .
準備方法
クリナフロキサシン塩酸塩の合成には、基本的なフルオロキノロン構造から始まる複数の段階が含まれます。 調製方法は通常、次の段階を含みます。
キノロン核の形成: 適切な前駆体の環化により、キノロン環が形成されます。
官能基の導入: 塩素、フッ素、および他の官能基は、キノロン環の特定の位置に導入されます。
化学反応の分析
クリナフロキサシン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: クリナフロキサシンは、細胞構造を損傷する可能性のある反応性酸素種を生成するために酸化される可能性があります。
還元: この化合物は、特定の条件下で還元反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
化学: フルオロキノロンの反応性と安定性を研究するためのモデル化合物として使用されます。
生物学: クリナフロキサシンは、細菌の耐性機構を理解し、新しい抗生物質を開発するための研究に使用されています。
医学: 臨床使用は承認されていませんが、クリナフロキサシンは、多剤耐性菌による感染症の治療のために調査されてきました。
類似化合物との比較
クリナフロキサシン塩酸塩は、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他のフルオロキノロンと構造的に関連しています。 これらの化合物と比較して、クリナフロキサシンは特定の細菌株に対してより高い効力を示しましたが、光毒性や低血糖などの副作用のリスクも高くなっています .
類似化合物
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- グレパフロキサシン
これらの化合物は、同様の作用機序を共有していますが、活性のスペクトル、薬物動態、および副作用のプロファイルが異なります。
特性
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMACYHMTJHBPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909839 | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-99-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?
A1: Studies have shown that clinafloxacin hydrochloride exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. Clinafloxacin hydrochloride displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].
Q2: What analytical methods are commonly employed to quantify clinafloxacin hydrochloride in biological samples?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of clinafloxacin hydrochloride in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of clinafloxacin hydrochloride [, ].
Q3: How extensively is clinafloxacin hydrochloride bound to plasma proteins?
A3: Clinafloxacin hydrochloride exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


